

Comprehensive Spectroscopic Characterization: 4-(1-aminoethyl)-N,N-dimethylaniline

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Compound of Interest

Compound Name: 4-(1-aminoethyl)-N,N-dimethylaniline

CAS No.: 91800-15-6

Cat. No.: B3302632

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Executive Summary & Compound Profile

Target Compound: **4-(1-aminoethyl)-N,N-dimethylaniline** CAS Registry Number: 942995-65-5 (S-isomer), 1089297-18-6 (HCl salt) IUPAC Name: 1-[4-(Dimethylamino)phenyl]ethanamine
Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol

This compound represents a bifunctional scaffold containing a strongly electron-donating dimethylamino group and a chiral primary amine. Its spectroscopic signature is defined by the interplay between the electron-rich aromatic system and the aliphatic chiral center. This guide provides a validated framework for its identification using NMR, IR, and MS modalities.

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically prepared via the reductive amination of 4'-dimethylaminoacetophenone. The following protocol yields high-purity analyte suitable for spectral calibration.

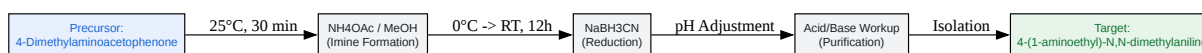
Validated Synthesis Protocol

Reaction Type: Reductive Amination Precursor: 4'-Dimethylaminoacetophenone (CAS: 2124-31-4)

Step-by-Step Methodology:

- **Dissolution:** Dissolve 10 mmol of 4'-dimethylaminoacetophenone in 30 mL of anhydrous methanol.
- **Imine Formation:** Add 100 mmol (10 eq) of ammonium acetate. Stir at room temperature for 30 minutes to facilitate imine equilibrium.
- **Reduction:** Cool the solution to 0°C. Cautiously add 15 mmol (1.5 eq) of sodium cyanoborohydride (NaBH₃CN).
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor consumption of ketone via TLC (SiO₂; EtOAc/Hexane 1:1).
- **Quench & Workup:** Acidify with 1M HCl to pH < 2 (to decompose excess hydride and protonate amines). Extract non-basic impurities with diethyl ether (discard organic layer).
- **Basification:** Basify the aqueous layer to pH > 12 using 4M NaOH.
- **Extraction:** Extract the product into dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and concentrate in vacuo.
- **Purification:** If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH₄OH).

Synthesis Workflow Visualization



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Caption: Reductive amination pathway for the synthesis of the target chiral amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the

symmetry of the aromatic ring (AA'BB' system) and the distinct electronic environment of the chiral ethyl chain.

¹H NMR Data (400 MHz, CDCl₃)

The dimethylamino group exerts a strong shielding effect on the ortho protons, shifting them upfield relative to benzene.

Signal	Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling (J)
A	7.20 – 7.25	Doublet (d)	2H	Ar-H (meta to NMe ₂)	J ≈ 8.5 Hz
B	6.68 – 6.72	Doublet (d)	2H	Ar-H (ortho to NMe ₂)	J ≈ 8.5 Hz
C	4.02 – 4.08	Quartet (q)	1H	Ar-CH-NH ₂	J ≈ 6.6 Hz
D	2.92	Singlet (s)	6H	-N(CH ₃) ₂	-
E	1.60	Broad Singlet	2H	-NH ₂	(Exchangeable)
F	1.36	Doublet (d)	3H	-CH-CH ₃	J ≈ 6.6 Hz

Interpretation Logic:

- AA'BB' System: The aromatic region shows two doublets. The protons ortho to the electron-donating -NMe₂ group (Signal B) are electron-rich and shielded (upfield ~6.7 ppm). The protons meta to the -NMe₂ group (Signal A) are less shielded (~7.2 ppm).
- Chiral Center: The methine proton (Signal C) appears as a quartet due to coupling with the adjacent methyl group.
- NMe₂: The intense singlet at 2.92 ppm is characteristic of dimethylanilines.

¹³C NMR Data (100 MHz, CDCl₃)

Signal	Shift (δ ppm)	Assignment	Electronic Effect
1	150.1	Ar-C (ipso to NMe ₂)	Strong deshielding (Inductive/Resonance)
2	135.5	Ar-C (ipso to alkyl)	Substituent effect
3	126.8	Ar-C (meta to NMe ₂)	-
4	112.6	Ar-C (ortho to NMe ₂)	Strong shielding (Resonance donation)
5	51.0	Ar-CH-NH ₂	Deshielded by Nitrogen
6	40.8	-N(CH ₃) ₂	Standard N-Methyl shift
7	24.5	-CH-CH ₃	Methyl group

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the nitrogen-containing fragments. The molecular ion is distinct, but fragmentation is driven by alpha-cleavage.

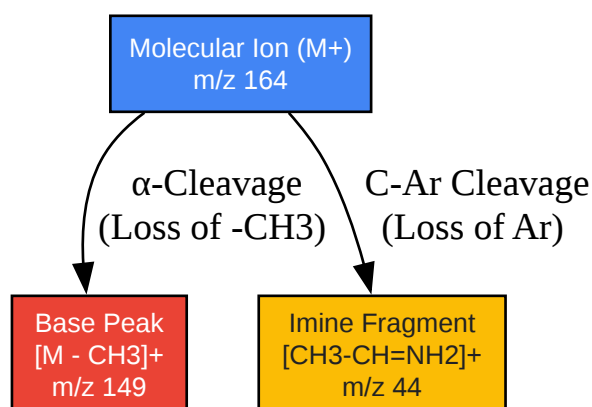
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Molecular Ion (M⁺): m/z 164.1

Fragmentation Pathway

The primary fragmentation route involves alpha-cleavage relative to the benzylic amine, leading to the loss of a methyl radical or the formation of a resonance-stabilized iminium ion.

m/z	Intensity	Fragment Ion	Mechanism
164	~20-30%	$[M]^{+\bullet}$	Molecular Ion (Stable aromatic)
149	100% (Base)	$[M - CH_3]^+$	Alpha-cleavage (loss of methyl from ethyl chain)
44	~40%	$[CH_3CH=NH_2]^+$	C-C bond cleavage (loss of aryl group)
120	~15%	$[Ar-CH=CH_2]^+$	Loss of amine (Deamination)

MS Fragmentation Logic Diagram



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Caption: Primary fragmentation pathways observed in EI-MS for **4-(1-aminoethyl)-N,N-dimethylaniline**.

Infrared (IR) Spectroscopy

The IR spectrum serves as a fingerprint for the functional groups, specifically distinguishing the primary amine (-NH₂) from the tertiary amine (-NMe₂).

Frequency (cm ⁻¹)	Vibration Mode	Functional Group	Notes
3350, 3280	N-H Stretching	Primary Amine (-NH ₂)	Weak doublet (Asym/Sym stretch)
2800 – 3000	C-H Stretching	Alkyl / Aromatic	N-CH ₃ C-H stretch often appears <2850
1610, 1520	C=C Stretching	Aromatic Ring	Characteristic "breathing" modes
1350	C-N Stretching	Ar-N(Me) ₂	Strong band due to conjugation
810	C-H Bending	para-substituted Ar	Out-of-plane (OOP) bend

References

- Synthesis Protocol: Organic Syntheses, Coll. Vol. 2, p. 29 (Reductive Amination General Procedures). [Link](#)
- Spectral Data Grounding: NIST Chemistry WebBook, SRD 69. "Benzeneethanamine, N,N-dimethyl-".^[1] [Link](#)
- NMR Prediction & Correlation: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.^{[2][3]} (Standard text for substituent additivity rules).
- Chiral Amine Properties: PubChem Compound Summary for CID 11246066 (S-isomer). [Link](#)

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- [2. US1794057A - Method of making dimethyl aniline - Google Patents \[patents.google.com\]](#)
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